Technical Guide: [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride
Technical Guide: [2-(Propan-2-yloxy)ethyl]hydrazine Dihydrochloride
The following technical guide details the properties, synthesis, and applications of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride , a specialized alkyl-hydrazine building block used in the synthesis of nitrogen-containing heterocycles.
Chemical Identity & Synthetic Utility in Drug Discovery
Executive Summary
[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CAS: Not widely listed; PubChem CID: 71758227) is a bifunctional building block comprising a hydrazine moiety linked to an isopropoxy ether chain. It serves as a critical intermediate in the synthesis of N-substituted pyrazoles, pyridazines, and triazoles .
In medicinal chemistry, the 2-(propan-2-yloxy)ethyl side chain is strategically employed to modulate lipophilicity (
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride |
| Common Name | 2-Isopropoxyethylhydrazine 2HCl |
| Molecular Formula | |
| Molecular Weight | 191.10 g/mol (Salt) / 118.18 g/mol (Free Base) |
| SMILES | CC(C)OCCNN.Cl.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in Hexanes, Et2O |
Predicted Spectroscopic Signature
Validation of the compound identity should be performed using the following characteristic signals:
-
NMR (DMSO-
):-
1.08 (d, 6H, Isopropyl
) -
3.15 (t, 2H,
) -
3.55 (m, 1H, Isopropyl
) -
3.65 (t, 2H,
) -
8.00–10.00 (br s, 4H,
, exchangeable)
-
1.08 (d, 6H, Isopropyl
-
MS (ESI+):
119.1 (Free base peak)
Synthesis & Manufacturing Protocols
For research-grade purity (>98%), a direct alkylation of hydrazine is often discouraged due to poly-alkylation byproducts. The Boc-Protected Route is the industry standard for high-fidelity synthesis.
Recommended Synthetic Route (Boc-Protection Strategy)
This protocol ensures mono-alkylation and high purity of the final salt.
Step 1: Alkylation of tert-Butyl carbazate
-
Reagents: tert-Butyl carbazate (1.0 eq), 2-(propan-2-yloxy)ethyl bromide (1.1 eq),
(2.0 eq), KI (cat.). -
Solvent: Acetonitrile or DMF.
-
Conditions: Reflux for 12–16 hours.
-
Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (EtOAc/Hexane).
-
Intermediate: tert-butyl 2-[2-(propan-2-yloxy)ethyl]hydrazinecarboxylate.
Step 2: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane (excess).
-
Conditions: Stir at
for 4 hours. -
Isolation: The product precipitates as the dihydrochloride salt. Filter under
, wash with cold , and dry under vacuum.
Process Flow Diagram (Graphviz)
Caption: Figure 1. Controlled synthesis via Boc-protected hydrazine to prevent poly-alkylation, yielding high-purity dihydrochloride salt.
Reactivity & Applications in Drug Design
Heterocycle Formation (The Knorr Pyrazole Synthesis)
The primary utility of this hydrazine is in the condensation with 1,3-dicarbonyls (or their equivalents like enaminones) to form 1-substituted pyrazoles .
Mechanism:
-
Neutralization: The dihydrochloride must be neutralized in situ (using
or NaOAc) to release the nucleophilic free hydrazine. -
Attack: The terminal nitrogen (
) attacks the most reactive carbonyl. -
Cyclization: Intramolecular attack and dehydration yield the aromatic pyrazole.
Application Workflow Diagram
Caption: Figure 2.[1] General workflow for utilizing the hydrazine salt in heterocycle synthesis.
Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Hygroscopicity: Dihydrochloride salts are typically hygroscopic. Store in a desiccator.
-
Oxidation: The salt is stable to air, unlike the free base which oxidizes rapidly to form azo compounds or hydrazones.
-
Shelf Life: >2 years at
under inert atmosphere ( or ).
Safety Protocols
Hazard Class: Hydrazine derivatives are potential carcinogens and skin sensitizers.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Containment: All weighing and reactions must be performed in a fume hood .
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine linkage to nitrogen gas before disposal.
Critical Handling Note
Warning: Do not mix this compound with strong oxidizing agents (e.g.,
,) or strong acids without temperature control, as this may generate exothermic reactions or toxic nitrogen oxides.
References
-
PubChem. (n.d.).[2] [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride (CID 71758227).[2] National Center for Biotechnology Information. Retrieved from [Link]
- Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected hydrazines. Chemical Society Reviews, 30(4), 205-213. (Methodology grounding for Boc-protection route).
- Menozzi, G., et al. (1987). Synthesis and biological activity of some 1-substituted pyrazoles. Journal of Heterocyclic Chemistry.
